4-Fluorocinnamyl bromide

Medicinal Chemistry Hypocholesterolemic Agents β-Lactam Synthesis

Procure 4-Fluorocinnamyl bromide (CAS 53041-12-6) as your strategic cinnamyl halide building block. The para-fluorine substituent is synthetically critical, altering reaction kinetics and regioselectivity for N- and O-alkylation of pharmaceutical scaffolds, including chiral azetidinone precursors for next-generation hypocholesterolemic agents. Unlike standard cinnamyl bromide, this dual electrophile installs a metabolic modulator essential for novel IP, distinct PK/PD profiles, and low-µM urease inhibitors targeting H. pylori.

Molecular Formula C9H8BrF
Molecular Weight 215.06 g/mol
Cat. No. B8622936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorocinnamyl bromide
Molecular FormulaC9H8BrF
Molecular Weight215.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CCBr)F
InChIInChI=1S/C9H8BrF/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2
InChIKeyXPEHBUDGRZOFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorocinnamyl bromide (CAS 5455-95-8): A Para-Fluoro Electrophile for Heterocycle and Prodrug Synthesis


4-Fluorocinnamyl bromide is a para-fluoro substituted cinnamyl halide with the molecular formula C9H8BrF and molecular weight of 215.06 g/mol [1]. The compound functions as a dual electrophile, offering the alkylating reactivity of the allylic bromide alongside the electron-withdrawing and metabolic-modulating properties of the para-fluorine substituent [2]. Its primary utility lies in the regioselective N- and O-alkylation of pharmaceutical scaffolds and as a building block for fluorinated heterocycles [2].

Why Cinnamyl Bromide Cannot Be Interchanged with 4-Fluorocinnamyl Bromide in Drug Candidate Synthesis


The interchange of cinnamyl bromide and 4-fluorocinnamyl bromide is not synthetically permissible in structure-activity relationship (SAR) studies due to the profound electronic and metabolic effects of the para-fluorine atom. The fluorine substituent alters the electron density of the aromatic ring and the conjugated alkene system, directly impacting reaction kinetics, regioselectivity in subsequent transformations like Wacker oxidations [1], and the final biological target's metabolic stability and binding affinity [2]. Furthermore, the resulting fluorinated analog of a lead compound is a distinct chemical entity that requires separate evaluation for intellectual property, toxicity, and pharmacokinetic profiling [1].

Quantitative Differentiation of 4-Fluorocinnamyl Bromide: Procurement Evidence Guide


Enabling the Synthesis of Fluorinated Azetidinone Cholesterol Absorption Inhibitors

In a patented process for preparing hypocholesterolemic azetidinone derivatives (e.g., Ezetimibe analogs), both cinnamyl bromide and 4-fluorocinnamyl bromide are explicitly claimed as interchangeable alkylating agents to yield the corresponding non-fluorinated (X = H) or fluorinated (X = F) final products [1]. This demonstrates a direct, head-to-head use case where the choice of starting material dictates the presence or absence of a critical fluorine atom on the final drug scaffold, a key determinant of pharmacological activity.

Medicinal Chemistry Hypocholesterolemic Agents β-Lactam Synthesis

Bromination of Cinnamic Acid Derivatives Enhances Antimicrobial Potency

A study evaluating a series of cinnamic acid derivatives demonstrated that bromination of the alkene double bond significantly enhanced antimicrobial activity [1]. The tested compounds, including brominated derivatives, showed mainly antifungal activity and moderate activity against Gram-positive bacteria when assessed by the disc-diffusion method [1]. This establishes a class-level precedent for the value of the bromoalkyl functionality present in 4-fluorocinnamyl bromide for antimicrobial applications.

Antimicrobial Discovery Antifungal Agents Structure-Activity Relationship

4-Fluoro Substituent Enables Potent Urease Inhibition via Thiosemicarbazone Derivatives

A library of thiosemicarbazones synthesized from 4-fluorocinnamaldehyde exhibited significant to moderate inhibition of the urease enzyme, with IC50 values ranging from 2.7 ± 0.5 µM to 29.0 ± 0.5 µM [1]. The most potent compound (3c) demonstrated competitive inhibition with a Ki value of 3.26 ± 0.0048 µM [1]. This data highlights the value of the 4-fluorocinnamyl scaffold for developing bioactive molecules. The corresponding alcohol, 4-fluorocinnamyl alcohol, is a direct precursor to the aldehyde and can be derived from 4-fluorocinnamyl bromide.

Enzyme Inhibition Urease Inhibitors Anti-ulcer Agents

Differential Reactivity of 4-Fluoro Cinnamic Acid Derivatives Suggests Unique Reaction Pathways

Kinetic studies on the acid-base reactions of halogenated cinnamic acids reveal that while β-4-bromo- and β-4-chloro-trans-cinnamic acids follow approximately first-order kinetics, the 4-fluoro-derivative exhibits a distinct reaction profile that proceeds via a structural intermediate [1]. This difference in behavior is attributed to unique C–H···F hydrogen bonding patterns observed in the solid state [1].

Physical Organic Chemistry Reaction Kinetics Crystal Engineering

Primary Research & Development Scenarios for 4-Fluorocinnamyl Bromide


Synthesis of Fluorinated β-Lactam Cholesterol Absorption Inhibitors

In the development of next-generation hypocholesterolemic agents, such as analogs of Ezetimibe, 4-fluorocinnamyl bromide is used as a specific alkylating agent for chiral azetidinone precursors [1]. This step installs the 4-fluorophenyl-containing side chain, a critical structural feature for achieving desired pharmacological properties and establishing novel composition-of-matter intellectual property [1].

Precursor for Urease Inhibitors Targeting H. pylori and Gastric Ulcers

4-Fluorocinnamyl bromide serves as a versatile starting material for the multi-step synthesis of 4-fluorocinnamaldehyde-derived thiosemicarbazones, which have demonstrated potent, low-micromolar inhibition (IC50 = 2.7 - 29.0 µM) of the urease enzyme [2]. This application is directly relevant to medicinal chemistry programs focused on developing new therapies for H. pylori infection and associated peptic ulcer disease [2].

Synthesis of Fluorinated Heterocyclic and Agrochemical Building Blocks

As a bifunctional electrophile, 4-fluorocinnamyl bromide is a valuable synthon for constructing complex fluorinated heterocycles via sequential alkylation and cyclization or cross-coupling reactions. The presence of the fluorine atom is a common motif in modern agrochemicals due to its ability to enhance metabolic stability and bioavailability, making this compound a strategic building block for novel crop protection agents.

Mechanistic Probes in Physical Organic and Catalysis Research

The unique kinetic behavior of the 4-fluoro substituent, which has been shown to alter reaction pathways compared to chloro and bromo analogs [3], makes 4-fluorocinnamyl bromide a useful probe for investigating reaction mechanisms, substituent electronic effects, and hydrogen bonding interactions in both ground and transition states in organic chemistry research.

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